molecular formula C10H12BrNO4 B8707075 1-(3-Bromopropoxy)-2-methoxy-4-nitrobenzene

1-(3-Bromopropoxy)-2-methoxy-4-nitrobenzene

Cat. No. B8707075
M. Wt: 290.11 g/mol
InChI Key: BQXOASHXBJOQIQ-UHFFFAOYSA-N
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Patent
US07553836B2

Procedure details

A suspension of K2CO3 (2.0 g, 14.5 mmol), dibromopropane (8.8 g, 43.4 mmol) and the potassium salt of 2-methoxy-4-nitrophenol (3.0 g, 14.5 mmol) in DMF (50 mL) was heated at 80° C. for 24 hr. After removal of any precipitate by filtration, the filtrate was partitioned between EtOAc/H2O (100/20 mL). The organic layer was washed with brine and dried over MgSO4. After removal of the solvent under vacuum, the residue was chromatographed on silica gel using 5%-20% gradient EtOAc/hexanes to elute the title compound as a yellow brownish solid (1.5 g, 36%) MS (ESI) 292 (M+H)+.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])([O-])=O.[K+].[K+].Br[C:8]([Br:11])([CH3:10])C.[K].[CH3:13][O:14][C:15]1[CH:20]=[C:19]([N+:21]([O-:23])=[O:22])[CH:18]=[CH:17][C:16]=1[OH:24]>CN(C=O)C>[Br:11][CH2:8][CH2:10][CH2:1][O:24][C:16]1[CH:17]=[CH:18][C:19]([N+:21]([O-:23])=[O:22])=[CH:20][C:15]=1[O:14][CH3:13] |f:0.1.2,^1:11|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8.8 g
Type
reactant
Smiles
BrC(C)(C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
3 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of any precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between EtOAc/H2O (100/20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel using 5%-20% gradient EtOAc/hexanes
WASH
Type
WASH
Details
to elute the title compound as a yellow brownish solid (1.5 g, 36%)

Outcomes

Product
Name
Type
Smiles
BrCCCOC1=C(C=C(C=C1)[N+](=O)[O-])OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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